2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 868748-75-8
VCID: VC3283026
InChI: InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H
SMILES: C1COCCC1C(C(=O)O)N.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

CAS No.: 868748-75-8

Cat. No.: VC3283026

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride - 868748-75-8

Specification

CAS No. 868748-75-8
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name 2-amino-2-(oxan-4-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H
Standard InChI Key KHYXIPVLUOQKMK-UHFFFAOYSA-N
SMILES C1COCCC1C(C(=O)O)N.Cl
Canonical SMILES C1COCCC1C(C(=O)O)N.Cl

Introduction

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of glycine, featuring a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle. This compound is known for its unique structural properties and reactivity, making it valuable in various fields.

Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

The synthesis of this compound can be achieved through the reaction of tetrahydropyran-4-one with glycine in the presence of a reducing agent such as lithium aluminium hydride (LiAlH4). The reaction involves the reduction of the ketone to an alcohol, followed by the formation of the amino acid derivative. On an industrial scale, more efficient catalysts and optimized reaction conditions are employed to increase yield and purity.

Applications in Research and Industry

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Biological Activity

The compound exhibits significant biological activity due to its interaction with enzymes or receptors, influencing biological processes such as metabolic pathways, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is unique due to its combination of the tetrahydropyran ring and the amino acid functionality. Similar compounds include:

  • 4-Aminotetrahydropyran: Lacks the amino acid moiety.

  • 3-Aminooxetane: Another cyclic ether with an amino group.

  • 3-Aminotetrahydrofuran: Similar to tetrahydropyran but with a five-membered ring.

Comparison Table

CompoundStructureUnique Features
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochlorideTetrahydropyran ring with amino acid functionalityVersatility in chemical reactions and biological applications
4-AminotetrahydropyranTetrahydropyran ring without amino acid functionalityLimited reactivity compared to the amino acid derivative
3-AminooxetaneCyclic ether with an amino groupDifferent ring size and reactivity
3-AminotetrahydrofuranFive-membered ring with an amino groupDifferent ring size compared to tetrahydropyran

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